77-LH-28-1 Oxalate
Overview
Description
CNS penetrant, selective M1 muscarinic receptor agonist
CNS penetrant, selective M1 muscarinic receptor agonist; High Quality Biochemicals for Research Uses
Mechanism of Action
Target of Action
The primary target of 77-LH-28-1 Oxalate is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor is a part of a family of molecules that plays a significant role in enhancing cognitive function . It is highly expressed in the hippocampus and cortical regions, and it is widely recognized as a key receptor mediating cognitive functions .
Mode of Action
This compound is a selective agonist of the M1 mAChR . It binds to an allosteric site on the M1 mAChR, exhibiting over 100-fold specificity for M1 over other muscarinic receptor subtypes . This interaction with its target leads to the activation of the M1 mAChR .
Biochemical Pathways
The activation of the M1 mAChR by this compound affects the cholinergic pathway . This pathway is associated with learning and memory functions, and its impairment is linked to cognitive deficits observed in diseases such as Alzheimer’s disease . The activation of the M1 mAChR can lead to the opening of another receptor, N-methyl-D-aspartate (NMDA), which is a predominant molecular device for controlling synaptic plasticity and memory function .
Result of Action
The activation of the M1 mAChR by this compound leads to several molecular and cellular effects. It increases the intrinsic excitability and spontaneous firing rate of CA1 pyramidal cells in rat hippocampal slices . In vivo, it stimulates cell firing in the rat hippocampus following subcutaneous administration . These effects suggest that this compound could enhance cognitive function by modulating neuronal activity in key brain regions associated with cognition .
Biochemical Analysis
Biochemical Properties
77-LH-28-1 Oxalate interacts with the muscarinic acetylcholine receptor subtype 1 (M1), acting as an allosteric agonist . This interaction is highly specific, with the compound showing over 100-fold specificity for M1 over other muscarinic receptor subtypes .
Cellular Effects
This compound has been shown to penetrate the brain by crossing the blood-brain barrier . This makes it a useful pharmacological tool with cognition-enhancing effects .
Molecular Mechanism
As an allosteric agonist, this compound binds to the muscarinic acetylcholine receptor subtype 1 (M1) in a manner that changes the receptor’s conformation . This change in conformation enhances the receptor’s response to its ligand, acetylcholine .
Properties
IUPAC Name |
1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O.C2H2O4/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24;3-1(4)2(5)6/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMAYCPSQGJJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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